6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile
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Overview
Description
6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of azoloazines, which are known for their diverse pharmacological properties, including antiviral, antidiabetic, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile typically involves the cyclocondensation of aminoazoles with (ethoxymethylidene)malononitrile. The optimal method for this synthesis is heating the initial components in pyridine. For example, a mixture of 0.01 mol of the appropriate aminoazole, 0.01 mol of (ethoxymethylidene)malononitrile, and 25 mL of pyridine is heated under reflux for 1-7 hours, depending on the specific reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The nitrile group can undergo cycloaddition reactions, such as azide-nitrile cycloaddition to form tetrazole derivatives.
Common Reagents and Conditions
Pyridine: Used as a solvent in the synthesis process.
(Ethoxymethylidene)malononitrile: A key reagent in the cyclocondensation reaction.
Major Products
Tetrazole Derivatives: Formed through azide-nitrile cycloaddition reactions.
Scientific Research Applications
6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antiviral, antidiabetic, and anti-inflammatory activities.
Biological Research: The compound’s low cytotoxicity makes it a candidate for drug development.
Chemical Research: Its unique structure allows for various functionalizations, making it a versatile scaffold for synthesizing new compounds.
Mechanism of Action
The mechanism of action of 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, the presence of electron-donating and electron-withdrawing substituents in the azole fragment can influence its biological activity. The compound’s affinity to adenosine receptors and its antiviral activity are associated with specific substituents in its structure .
Comparison with Similar Compounds
Similar Compounds
7-Aminoazolo[1,5-a]pyrimidine-6-carbonitriles: These compounds share a similar core structure and exhibit comparable biological activities.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound has a similar “amino-nitro-amino” arrangement and exhibits excellent thermal stability.
Uniqueness
6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile stands out due to its specific substitution pattern, which can be tailored to enhance its biological activity. Its low cytotoxicity and potential for functionalization make it a promising candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C7H5N5 |
---|---|
Molecular Weight |
159.15 g/mol |
IUPAC Name |
6-aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile |
InChI |
InChI=1S/C7H5N5/c8-3-6-5(9)4-10-7-1-2-11-12(6)7/h1-2,4H,9H2 |
InChI Key |
DVWWNQQFZHAOAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N=CC(=C(N2N=C1)C#N)N |
Origin of Product |
United States |
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